molecular formula C17H21NO2 B1325397 2-(4-Heptylbenzoyl)oxazole CAS No. 898760-15-1

2-(4-Heptylbenzoyl)oxazole

Cat. No.: B1325397
CAS No.: 898760-15-1
M. Wt: 271.35 g/mol
InChI Key: MRXGKVRRZFNTBW-UHFFFAOYSA-N
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Description

2-(4-Heptylbenzoyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound features a heptyl group attached to the benzoyl moiety, which is further connected to the oxazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Heptylbenzoyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-heptylbenzoyl chloride with 2-amino-2-oxazoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Magnetic nanocatalysts have been explored for their potential to facilitate the synthesis of oxazole derivatives in an eco-friendly manner .

Chemical Reactions Analysis

Types of Reactions

2-(4-Heptylbenzoyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Heptylbenzoyl)oxazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Heptylbenzoyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylbenzoyl)oxazole
  • 2-(4-Ethylbenzoyl)oxazole
  • 2-(4-Propylbenzoyl)oxazole

Uniqueness

2-(4-Heptylbenzoyl)oxazole stands out due to its heptyl group, which imparts unique physicochemical properties. This structural variation can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar oxazole derivatives .

Properties

IUPAC Name

(4-heptylphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)16(19)17-18-12-13-20-17/h8-13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXGKVRRZFNTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642096
Record name (4-Heptylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-15-1
Record name (4-Heptylphenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Heptylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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